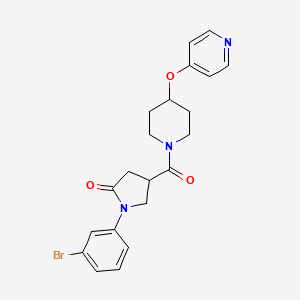

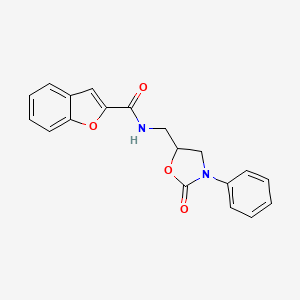

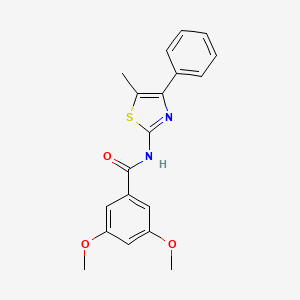

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Benzofuran compounds, which are a class of compounds that are ubiquitous in nature, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Its chemical structure is composed of fused benzene and furan rings .Chemical Reactions Analysis

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .科学的研究の応用

Anticancer Activity

Indole derivatives, including those containing benzofuran moieties, have shown promise in cancer research. The compound’s structural features make it a potential candidate for inhibiting cancer cell growth. Researchers investigate its effects on specific cancer types, mechanisms of action, and potential synergies with existing chemotherapeutic agents .

Antimicrobial Properties

The compound’s oxazolidinone and benzofuran components contribute to its antimicrobial activity. Studies explore its effectiveness against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Researchers aim to understand its mode of action and optimize its potency .

Alkaline Phosphatase Inhibition

Researchers have evaluated this compound’s ability to inhibit alkaline phosphatase enzymes, including human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP). Understanding its selectivity and mechanism of action is crucial for potential therapeutic applications .

Heterocyclic Synthesis

The compound’s unique structure provides opportunities for novel synthetic methods. Researchers explore efficient routes to synthesize indole derivatives, aiming to improve yields and develop scalable processes. Investigating its reactivity and regioselectivity in heterocyclic synthesis is an active area of research .

Drug Design and Optimization

By modifying the substituents on the benzofuran and oxazolidinone moieties, scientists can fine-tune the compound’s properties. Computational studies and structure-activity relationship (SAR) analyses guide drug design efforts. Researchers seek to optimize its pharmacokinetics, bioavailability, and safety profile for potential clinical use .

Biological Imaging Probes

Fluorescent derivatives of this compound may serve as imaging probes. Researchers explore their potential for visualizing specific cellular processes or disease-related biomarkers. By attaching fluorophores to the benzofuran scaffold, they aim to develop targeted imaging agents for diagnostic purposes .

作用機序

Target of Action

The primary target of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1-benzofuran-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .

Mode of Action

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1-benzofuran-2-carboxamide acts as a highly potent and selective inhibitor of FXa . It has no direct effect on platelet aggregation, but indirectly inhibits platelet aggregation induced by thrombin .

Biochemical Pathways

The compound affects the coagulation cascade, specifically the conversion of prothrombin to thrombin, by inhibiting FXa . This results in the prevention of blood clot formation, thereby exerting its antithrombotic effects .

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1-benzofuran-2-carboxamide

Result of Action

The molecular and cellular effects of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1-benzofuran-2-carboxamide’s action include the inhibition of FXa, prevention of thrombin formation, and indirect inhibition of platelet aggregation . These effects contribute to its antithrombotic activity .

Action Environment

The action, efficacy, and stability of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1-benzofuran-2-carboxamide can be influenced by environmental factors such as temperature . .

将来の方向性

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

特性

IUPAC Name |

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-18(17-10-13-6-4-5-9-16(13)25-17)20-11-15-12-21(19(23)24-15)14-7-2-1-3-8-14/h1-10,15H,11-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBMJFVARWYALV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-4-methyl-6-methylsulfanyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2687730.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2687731.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2687733.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2687740.png)

![Benzyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2687741.png)

![3-(1,3-Benzodioxol-5-yl)-5-{[(3,4-dimethoxyphenyl)sulfonyl]methyl}-1,2,4-oxadiazole](/img/structure/B2687742.png)